![molecular formula C10H14ClN3O4 B2984723 Ethyl 2-amino-3-(2-nitropyridin-4-yl)propanoate;hydrochloride CAS No. 2580182-23-4](/img/structure/B2984723.png)
Ethyl 2-amino-3-(2-nitropyridin-4-yl)propanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was achieved using 4-(methylamino)-3-nitrobenzoic acid as a starting material . This compound was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was characterized by IR, 1H NMR, and single crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, were characterized by IR and 1H NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of EANP such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Anticancer Agents
One significant application of related compounds involves the synthesis of potential anticancer agents. For example, derivatives of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, closely related to the chemical , have been synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. This research highlights the potential of such compounds in the development of new anticancer medications (Temple et al., 1983).
Polymorphism in Pharmaceutical Compounds
Another application is found in the study of polymorphism in pharmaceutical compounds. For instance, polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride have been characterized using spectroscopic and diffractometric techniques, underlining the importance of understanding polymorphism for the development and quality control of pharmaceuticals (Vogt et al., 2013).
Fluorescence Derivatization of Amino Acids
The compound and its derivatives have applications in fluorescence derivatization of amino acids, providing tools for biochemical and analytical research. The conjugation of amino acids with fluorescent derivatizing reagents leads to strong fluorescence, useful in biological assays and the visualization of biochemical processes (Frade et al., 2007).
Electrosynthesis of Amines
In the field of electrochemistry, research has been conducted on the electroreduction of nitro compounds to synthesize amines, showcasing an application in synthetic organic chemistry. This process demonstrates the utility of nitro compounds as precursors for the synthesis of amines, which are valuable in various chemical syntheses (Mikhal’chenko et al., 2007).
Antimitotic Agents
Research into modifications of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which are structurally similar to the subject compound, has shown significant effects on cytotoxicity and inhibition of mitosis in cultured leukemia cells, indicating potential applications in the development of antimitotic agents for cancer treatment (Temple et al., 1991).
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-(2-nitropyridin-4-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-2-17-10(14)8(11)5-7-3-4-12-9(6-7)13(15)16;/h3-4,6,8H,2,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWPCQCEVNQODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=NC=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(2-nitropyridin-4-yl)propanoate;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.